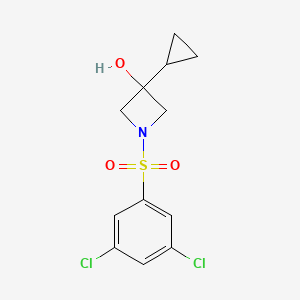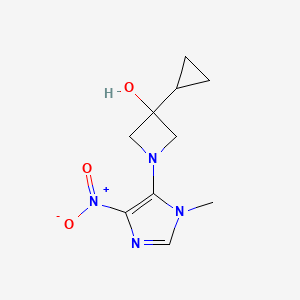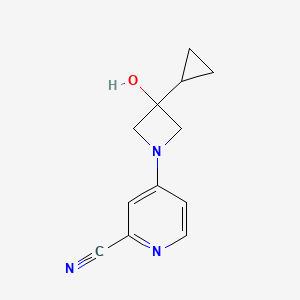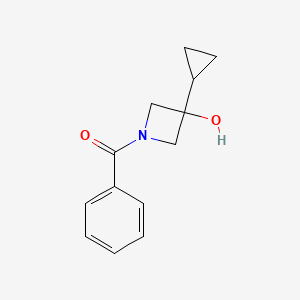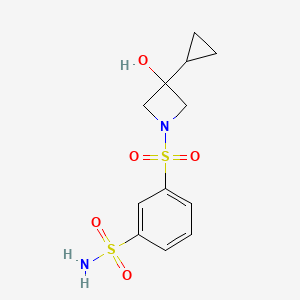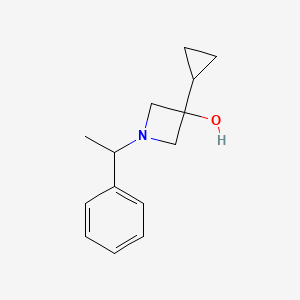![molecular formula C14H18N2O4S B7581830 N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide, also known as CHF-6001, is a novel small molecule inhibitor of human neutrophil elastase (HNE). HNE is an enzyme that plays a key role in the pathogenesis of inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). CHF-6001 has shown promising results in preclinical studies and is currently in clinical development as a potential treatment for these diseases.
作用機序
N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is a potent and selective inhibitor of HNE, which is an enzyme that degrades elastin in the lung. Elastin is an important component of the lung tissue that provides elasticity and recoil. Inflammatory cells, such as neutrophils, release HNE in response to lung injury or infection. HNE then degrades elastin, leading to loss of lung function and tissue damage. By inhibiting HNE, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide can prevent elastin degradation and preserve lung function.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on HNE, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory and antioxidant properties. In vitro studies have demonstrated that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduces the production of pro-inflammatory cytokines and reactive oxygen species in human lung epithelial cells and macrophages. In vivo studies have shown that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduces neutrophil infiltration and oxidative stress in the lung.
実験室実験の利点と制限
One of the main advantages of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is its selectivity for HNE, which reduces the risk of off-target effects. N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide is also a small molecule, which allows for easy synthesis and formulation. However, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has some limitations for lab experiments. For example, its solubility and stability may vary depending on the experimental conditions. In addition, the optimal dosing regimen and duration of treatment may need to be determined for each experimental model.
将来の方向性
There are several potential future directions for the development of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in patients with COPD and CF. Second, further preclinical studies are needed to elucidate the optimal dosing regimen and duration of treatment for different lung diseases. Third, the potential use of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in combination with other therapies, such as bronchodilators and corticosteroids, should be explored. Fourth, the effect of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide on other inflammatory cells and mediators, such as eosinophils and interleukins, should be investigated. Finally, the potential use of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide in other inflammatory diseases, such as rheumatoid arthritis and psoriasis, should be explored.
合成法
The synthesis of N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide involves several steps, starting from commercially available starting materials. The key step is the formation of the azetidine ring, which is achieved through a cyclization reaction. The final product is obtained as a white solid, which is purified by recrystallization.
科学的研究の応用
N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has been extensively studied in preclinical models of lung inflammation and disease. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide significantly reduced neutrophil infiltration and pro-inflammatory cytokine levels in the lung. In a rat model of cigarette smoke-induced COPD, N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide reduced airway inflammation, mucus production, and emphysema. These results suggest that N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide has potential as a therapeutic agent for the treatment of inflammatory lung diseases.
特性
IUPAC Name |
N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-21(19,20)15-12-6-2-10(3-7-12)13(17)16-8-14(18,9-16)11-4-5-11/h2-3,6-7,11,15,18H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLNKOLMYTBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)

